

Application Notes and Protocols for Engeletin HPLC Analysis

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Compound of Interest

Compound Name: *Engeletin*

Cat. No.: *B1671289*

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Introduction

Engeletin is a bioactive flavonoid glycoside known for its potential anti-inflammatory, anti-diabetic, and immunomodulatory properties.[1] Accurate and reliable quantification of **Engeletin** in various matrices, including plasma, tissues, and herbal extracts, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed protocol for the analysis of **Engeletin** using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for similar flavonoid compounds. Additionally, it summarizes validated quantitative data from Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods, which offer higher sensitivity for biological samples.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of **Engeletin**, primarily derived from validated UHPLC-MS/MS methods due to their prevalence in recent literature for this specific compound. These parameters are indicative of the performance that can be expected from a well-developed chromatographic method.

Parameter	Matrix	Method	Quantitative Data
Linearity Range	Rat Plasma	UHPLC-MS/MS	5 - 5000 ng/mL ($r^2 = 0.9937$)[2]
Mouse Plasma	UPLC-MS/MS	2 - 2000 ng/mL ($R^2 > 0.995$)[3][4]	
Mouse Tissues	UPLC-MS/MS	2 - 2000 ng/g ($R^2 > 0.995$)[3][4]	
Limit of Quantification (LOQ)	Mouse Plasma	UPLC-MS/MS	2 ng/mL[3][4]
Mouse Tissues	UPLC-MS/MS	2 ng/g[3][4]	
Precision (RSD%)	Rat Plasma	UHPLC-MS/MS	< 12.3%[2]
Mouse Plasma & Tissues (Intra-day)	UPLC-MS/MS	< 15%[3][4]	
Mouse Plasma & Tissues (Inter-day)	UPLC-MS/MS	< 14%[3][4]	
Accuracy	Rat Plasma	UHPLC-MS/MS	-3.3% to 5.2%[2]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of **Engeletin**.

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) For Biological Samples (Plasma/Tissues): Protein Precipitation

This method is effective for removing proteins from biological samples prior to analysis.[3][4]

- To 100 μ L of plasma or tissue homogenate, add 300 μ L of ice-cold acetonitrile.
- Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- The sample is now ready for injection.

b) For Plant Extracts: Solid-Liquid Extraction followed by Filtration

This protocol is suitable for extracting **Engeletin** from plant materials.

- Weigh 1.0 g of the dried and powdered plant material.
- Add 25 mL of a suitable solvent (e.g., 70-95% ethanol or methanol) in a conical flask.
- Extract the sample using ultrasonication for 30 minutes.
- Filter the extract through Whatman No. 1 filter paper.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
- Redissolve a known amount of the dried extract in the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Protocol

This protocol is a recommended starting point for the HPLC-UV analysis of **Engeletin**, adapted from established methods for flavonoids. Optimization may be required for specific applications.

a) Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	A standard HPLC system with a UV-Vis detector.
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase	A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
Isocratic Elution Example: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v).	
Flow Rate	1.0 mL/min.
Injection Volume	10-20 µL.
Column Temperature	25-35°C.
Detection Wavelength	280 nm (Flavonoids typically have strong absorbance between 250-370 nm. The optimal wavelength for Engeletin should be determined by scanning a standard solution with a UV-Vis spectrophotometer).

b) Standard Preparation

- **Stock Solution:** Accurately weigh 10 mg of **Engeletin** reference standard and dissolve it in 10 mL of methanol or mobile phase to obtain a stock solution of 1 mg/mL.
- **Working Standards:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c) System Suitability

Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

d) Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of **Engeletin** in the samples by interpolating their peak areas from the calibration curve.

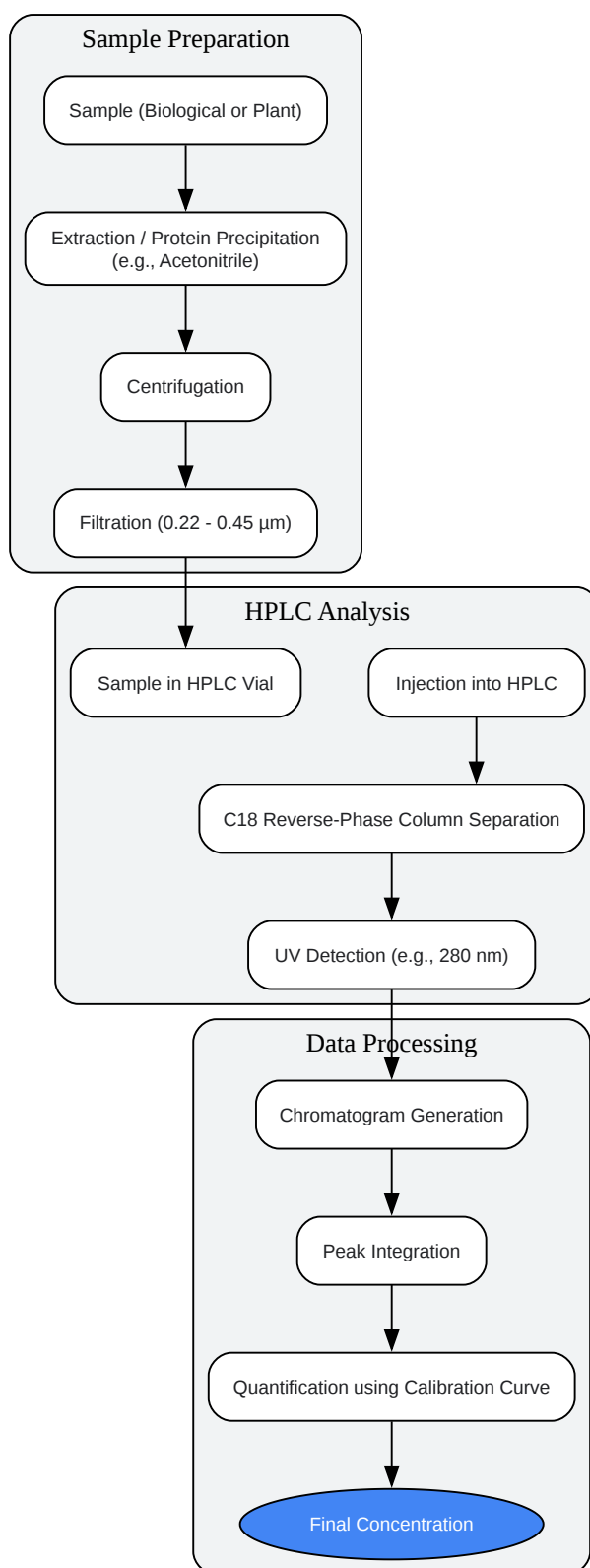
Method Validation

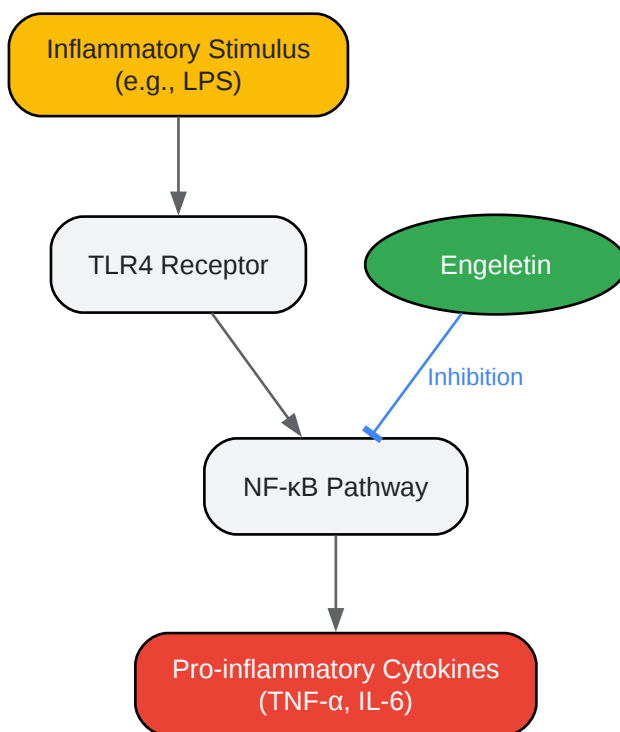
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results to the true value.
- **Precision:** The degree of scatter between a series of measurements (repeatability and intermediate precision).
- **Limit of Detection (LOD):** The lowest amount of analyte that can be detected.
- **Limit of Quantification (LOQ):** The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** The capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow for Engeletin HPLC Analysis





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